molecular formula C12H17NOS B6089316 N-(2-benzylsulfanylethyl)propanamide

N-(2-benzylsulfanylethyl)propanamide

Cat. No.: B6089316
M. Wt: 223.34 g/mol
InChI Key: LZJJHDKWZLQCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzylsulfanylethyl)propanamide is a propanamide derivative featuring a benzylsulfanyl ethyl substituent. Its structure combines a thioether linkage (benzylsulfanyl) with an ethyl spacer and a terminal propanamide group.

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-2-12(14)13-8-9-15-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJJHDKWZLQCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-benzylsulfanylethyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-bromoethyl benzyl sulfide with propanamide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Another method involves the condensation of benzyl mercaptan with 2-chloroethyl propanamide under basic conditions. This reaction can be carried out in the presence of a base such as sodium hydroxide in a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylsulfanylethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-benzylsulfanylethyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzylsulfanylethyl)propanamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The amide moiety may also play a role in binding to biological targets. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of N-(2-benzylsulfanylethyl)propanamide, highlighting differences in substituents and functional groups:

Compound Name Key Substituents Molecular Formula Synthesis Method (if available) Reference ID
This compound Benzylsulfanyl ethyl C₁₂H₁₇NOS₂ (inferred) Likely nucleophilic substitution -
2-(4-Methoxybenzenethio)propanamide 4-Methoxybenzenethio C₁₀H₁₃NO₂S 2-Chloropropanamide + 4-methoxybenzenethiol in ethanol
N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide 4-Methoxybenzenethio + N,N-dimethyl C₁₂H₁₇NO₂S N,N-Dimethyl-2-chloropropanamide + 4-methoxybenzenethiol
3-Phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide Phenyl + sulfonamide phenethylamino C₂₄H₂₅N₃O₃S Not specified; likely sulfonylation
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide Pyridyl + biphenylmethyl C₂₃H₂₃N₃O₂ Purchased (commercial synthesis)
Propanamide, 2-bromo-2-methyl-N-[(4-methylphenyl)sulfonyl]-N-2-propynyl Bromo + methyl + sulfonyl + propargyl C₁₄H₁₆BrNO₃S Synthetic route guided via literature
Key Observations:
  • Thioether vs.
  • Aromatic Substituents : The benzylsulfanyl group in the target compound contrasts with methoxybenzenethio (e.g., ) or pyridyl groups (e.g., ), which influence electronic properties and solubility.

Physicochemical Properties

  • Melting Points: notes that propanamide precursors and products exhibit distinct melting points post-reaction (e.g., citrate-capped LCMO derivatives) . This underscores the importance of functional groups in crystallinity.
  • Solubility : Thioether groups (as in the target compound) may confer moderate lipophilicity compared to polar sulfonamides or charged hydroxamic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.